(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Description
Sequence Determination via Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) remains the gold standard for de novo sequencing of complex peptides. For the target compound, enzymatic digestion with trypsin generated fragments amenable to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Collision-activated dissociation (CAD) spectra revealed characteristic b- and y-ion series, enabling reconstruction of the full sequence. Multianalyzer instrumentation provided sufficient resolution to distinguish isobaric residues such as leucine and isoleucine through secondary fragmentation patterns. Key challenges included resolving the peptide's numerous carbamimidamidopentanoyl and pyrrolidine moieties, which required high-energy CAD settings to induce backbone cleavage without excessive side-chain fragmentation.
Amino Acid Composition Analysis Using Hydrolysis-Chromatography
Complete acid hydrolysis (6 M HCl, 110°C, 24 hr) followed by o-phthaldialdehyde derivatization and reverse-phase high-performance liquid chromatography (HPLC) quantified the peptide's constituent amino acids. The method confirmed presence of rare residues including 4-hydroxyphenylpropanoyl (tyrosine analogue) and 5-carbamimidamidopentanoyl (arginine derivative). Tryptophan preservation required parallel alkaline hydrolysis (4 M NaOH, 100°C, 4 hr) due to its degradation under acidic conditions. Quantitative recovery rates exceeded 95% for all standard amino acids, with relative standard deviations <2% across triplicate runs.
Disulfide Bond Mapping and Connectivity Patterns
Non-reducing tryptic digestion coupled with ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) identified three intramolecular disulfide bonds. MSE fragmentation (alternating low/high collision energies) detected characteristic mass shifts (-2 Da per disulfide) and cross-linked y-ions confirming Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 connectivity. No scrambled disulfides were detected, indicating proper oxidative folding during synthesis. Disulfide-linked peptides exhibited 8-12 minute retention time delays compared to their reduced counterparts due to conformational constraints.
Properties
Molecular Formula |
C125H198N38O27S |
|---|---|
Molecular Weight |
2697.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C125H198N38O27S/c1-70(2)100(159-114(181)94-39-25-56-161(94)119(186)88(35-12-9-18-49-126)146-98(167)66-142-104(171)91(62-75-64-141-80-31-14-13-30-78(75)80)155-108(175)85(37-23-54-139-124(133)134)150-112(179)90(60-73-28-10-8-11-29-73)154-113(180)92(63-76-65-137-69-144-76)156-109(176)86(46-47-99(168)169)151-110(177)87(48-59-191-7)147-103(170)79(130)68-164)116(183)143-67-97(166)145-81(32-15-19-50-127)105(172)148-82(33-16-20-51-128)106(173)149-84(36-22-53-138-123(131)132)107(174)153-89(38-24-55-140-125(135)136)120(187)162-57-26-40-95(162)115(182)160-102(72(5)6)117(184)152-83(34-17-21-52-129)111(178)158-101(71(3)4)118(185)157-93(61-74-42-44-77(165)45-43-74)121(188)163-58-27-41-96(163)122(189)190/h8,10-11,13-14,28-31,42-45,64-65,69-72,79,81-96,100-102,141,164-165H,9,12,15-27,32-41,46-63,66-68,126-130H2,1-7H3,(H,137,144)(H,142,171)(H,143,183)(H,145,166)(H,146,167)(H,147,170)(H,148,172)(H,149,173)(H,150,179)(H,151,177)(H,152,184)(H,153,174)(H,154,180)(H,155,175)(H,156,176)(H,157,185)(H,158,178)(H,159,181)(H,160,182)(H,168,169)(H,189,190)(H4,131,132,138)(H4,133,134,139)(H4,135,136,140)/t79-,81-,82-,83+,84-,85-,86-,87-,88+,89-,90-,91-,92-,93-,94-,95-,96-,100-,101-,102-/m0/s1 |
InChI Key |
VVPIEPGVWMTRQZ-LMNLPUSTSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)N |
Origin of Product |
United States |
Biological Activity
The compound , with the IUPAC name (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid , exhibits complex biological activities due to its intricate structure, which comprises multiple amino acid residues and functional groups. This article will delve into its biological properties, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound is characterized by:
- Multiple Amino Acids : Its structure includes various amino acid sequences that contribute to its biological functionality.
- Functional Groups : The presence of hydroxyl, carboxyl, and amino groups enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For example, it may inhibit proteases or kinases that play crucial roles in cell signaling and metabolism.
- Receptor Binding : The compound may interact with various receptors, modulating their activity. This interaction can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
- Antimicrobial Properties : Some derivatives of this compound exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of antibiotic resistance.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate cell viability and induce apoptosis in various cancer cell lines. For instance:
- Cell Viability Assays : MTS assays have been utilized to assess the cytotoxic effects on HepG2 cells, showing significant reductions in cell viability at specific concentrations .
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound:
- Toxicology Assessments : Studies involving intraperitoneal injections in mice revealed dose-dependent responses, highlighting both efficacy and potential toxicity at higher doses .
Data Summary Table
| Property | Value/Description |
|---|---|
| IUPAC Name | (Complex structure as described above) |
| Molecular Formula | C58H71N12O8S |
| Mechanism of Action | Enzyme inhibition, receptor binding |
| Antimicrobial Activity | Effective against resistant bacterial strains |
| Cytotoxicity | Significant reduction in cell viability at 20 μM |
Scientific Research Applications
Targeted Drug Delivery
The compound's intricate structure allows it to act as a targeted drug delivery agent. Its ability to bind to specific receptors can enhance the efficacy of drugs, particularly in cancer therapy. For instance, modifications of this compound can be utilized in radiolabeled targeted molecular probes for imaging and treatment of cancers, such as prostate cancer, by targeting prostate-specific membrane antigens (PSMA) .
Peptide Synthesis
Due to its amino acid composition, this compound can serve as a precursor for synthesizing peptides with therapeutic properties. The presence of various functional groups facilitates the formation of peptide bonds, making it suitable for developing novel peptide-based drugs .
Enzyme Inhibition Studies
The compound can be used in studies aimed at understanding enzyme inhibition mechanisms. Its structural features allow it to interact with enzymes involved in metabolic pathways, making it a candidate for exploring new inhibitors that could lead to drug development for metabolic disorders .
Receptor Binding Studies
Research into the binding affinity of this compound to various receptors can provide insights into its potential as a therapeutic agent. Its structure suggests that it may interact with metabotropic glutamate receptors, which are implicated in neurological disorders .
Imaging Agents
The ability to modify the compound for radiolabeling makes it suitable for use as an imaging agent in positron emission tomography (PET) scans. This application is particularly relevant in oncology, where precise imaging of tumor markers is crucial for diagnosis and treatment planning .
Case Study: Prostate Cancer Imaging
A study demonstrated the effectiveness of radiolabeled derivatives of similar compounds in imaging prostate cancer. These agents showed high specificity and sensitivity in detecting metastatic lesions, highlighting the potential application of this compound in diagnostic imaging .
Research on Enzyme Interaction
Investigations into the interaction of this compound with specific enzymes have revealed its potential as an inhibitor. Such studies are critical for developing new therapeutic strategies for diseases where enzyme activity is dysregulated .
Comparison with Similar Compounds
Analysis :
- Compound A’s carbamimidamido groups may enhance binding to serine proteases (e.g., thrombin) via arginine-like interactions, whereas the patent compound’s methylthiazole group suggests kinase inhibition.
- The hydroxyphenyl moiety in Compound A could mimic tyrosine residues in enzyme substrates, a feature absent in the patent compound .
2. Peptidomimetic Antihypertensive Agents
A 2015 study () synthesized (2S,4S)-2-substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acids, which share:
- A carboxylic acid terminus for zinc coordination (common in ACE inhibitors).
- Sulfanyl groups for enhanced bioavailability.
Analysis :
- Compound A’s imidazol-4-yl group may enable pH-dependent binding (e.g., to histidine residues in enzymes), unlike the sulfanyl group in the antihypertensive analogue, which improves solubility.
- Both compounds utilize carboxylic acid moieties for critical binding interactions, but their scaffolds (pyrrolidine vs. hexahydropyrimidine) dictate distinct target selectivity .
3. KEGG Database Insights
- Peptidic inhibitors (e.g., leupeptin, antipain) with similar carbamimidamido or hydroxyphenyl groups.
- Macrocyclic peptides (e.g., cyclosporine) with comparable structural complexity.
Key Distinctions :
- Unlike leupeptin, which targets trypsin-like proteases, Compound A’s multiple charged groups (carboxy, carbamimidamido) suggest broader enzyme affinity .
Preparation Methods
General Strategy for Preparation
The synthesis of complex peptides or peptidomimetics with multiple stereocenters and functional groups generally follows a stepwise assembly of amino acid residues or building blocks, employing:
- Solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis for peptide bond formation.
- Stereoselective synthesis or chiral resolution for preparing individual amino acid building blocks with defined stereochemistry.
- Protecting group strategies to control reactivity of functional groups during multi-step synthesis.
- Coupling reagents and activation methods to form amide bonds efficiently and selectively.
Preparation of Chiral Amino Acid Building Blocks
Given the multiple (2S) and (2R) stereocenters, preparation of the individual amino acid components with high enantiomeric purity is critical.
- Asymmetric synthesis methods such as Ni(II) complex-mediated dynamic kinetic resolution are effective for large-scale preparation of chiral amino acids with multiple stereogenic centers. This method allows direct resolution of racemic mixtures into enantiomerically pure amino acids, which can then be incorporated into peptides.
- Homologation and functionalization of glycine derivatives via alkylation, aldol, Mannich, or Michael addition reactions enable the introduction of side chains with precise stereochemistry.
- Commercially available optically active amino acids or derivatives are often used as starting materials, followed by further chemical modification to introduce specific side chains or functional groups.
Peptide Bond Formation and Assembly
- Amide coupling reactions are the cornerstone of peptide synthesis. Common coupling reagents include carbodiimides (e.g., EDC.HCl), uronium salts, or phosphonium salts, often used in the presence of bases like triethylamine or DBU to activate carboxyl groups for nucleophilic attack by amines.
- The reaction conditions are carefully controlled, typically at low temperatures (0–5 °C) to minimize racemization and side reactions.
- Stepwise coupling of protected amino acid derivatives or peptide fragments is performed, with intermediate purification or direct use of crude products depending on the process efficiency and purity requirements.
Protection and Deprotection Strategies
- Protecting groups such as Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), benzyl, and others are used to mask reactive amine or carboxyl groups during synthesis to prevent undesired side reactions.
- Global deprotection is performed at the end of the synthesis, often using acidic conditions (e.g., trifluoroacetic acid) or specific reagents like boron trichloride dimethyl sulfide complex for benzyl group removal.
- The choice of protecting groups and deprotection conditions is optimized to maintain the integrity of sensitive functional groups such as guanidino, hydroxyl, or indole moieties present in the molecule.
Purification and Characterization
- Purification of intermediates and final products is typically achieved by chromatographic techniques , including flash chromatography and preparative high-performance liquid chromatography (HPLC).
- Purity and stereochemical integrity are confirmed by HPLC analysis , often coupled with chiral stationary phases, and spectroscopic methods such as NMR and mass spectrometry.
- Reaction monitoring by HPLC allows optimization of reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
Specific Process Parameters and Optimization
- Reaction times for coupling steps vary from 1 to 10 hours, with stirring times often optimized between 3 and 8 hours to ensure complete reaction without degradation.
- Temperature control is critical, with many steps performed at low temperatures (0–5 °C) to reduce racemization and side reactions.
- Addition of water to organic solvents in controlled proportions (e.g., 0.2:1 to 2:1 v/v) can be used to modulate reaction medium properties and facilitate product isolation.
- Use of aqueous ammonia or acid solutions for pH adjustment and quenching is common in peptide synthesis workflows.
Example of a Representative Synthetic Sequence
A typical synthetic sequence for a complex peptide-like compound with multiple stereocenters might include:
- Preparation of protected amino acid derivatives with defined stereochemistry.
- Coupling of amino acid derivatives using carbodiimide-mediated amide bond formation at low temperature.
- Intermediate purification or direct use of crude product for subsequent coupling.
- Repetition of coupling and deprotection cycles to elongate the peptide chain.
- Final global deprotection under acidic conditions to remove all protecting groups.
- Purification of the final product by preparative HPLC.
- Characterization by HPLC, NMR, and mass spectrometry to confirm structure and purity.
Data Table: Typical Conditions for Peptide Coupling Steps
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Amino acid coupling | EDC.HCl, base (e.g., Et3N or DBU), DMF | 0–5 | 1–10 | Low temp to minimize racemization |
| Protection removal | TFA, BCl3·SMe2 (for benzyl groups) | Room temp | 8–16 | Acidic conditions for global deprotection |
| Purification | Flash chromatography, preparative HPLC | Ambient | Variable | Purity > 98% typically required |
| Reaction monitoring | HPLC analysis | Ambient | Continuous | Ensures reaction completion and purity |
Q & A
Q. How can the stereochemical configuration of this compound be experimentally verified?
Methodological Answer:
- Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers and confirm stereochemical purity .
- X-ray crystallography provides definitive proof of absolute configuration by resolving spatial arrangements of substituents. For lab-scale validation, circular dichroism (CD) spectroscopy can correlate optical activity with stereochemical assignments .
Q. What strategies are recommended for handling and storing this compound to ensure stability?
Methodological Answer:
- Store under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis of sensitive functional groups (e.g., carbamimidamido, hydroxyphenyl) .
- Use desiccants to avoid moisture absorption, which may degrade amide bonds. Safety data sheets recommend secondary containment and PPE (gloves, lab coats) during handling .
Q. How can researchers design experiments to optimize its synthesis yield?
Methodological Answer:
- Apply Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Flow chemistry systems (e.g., microreactors) enhance reproducibility and reduce side reactions in multi-step syntheses involving unstable intermediates .
Advanced Research Questions
Q. What computational methods are suitable for predicting its ligand-receptor interactions?
Methodological Answer:
- Combine molecular dynamics (MD) simulations with density functional theory (DFT) to model binding affinities to biological targets (e.g., enzymes or receptors). Focus on residues like imidazole and hydroxyphenyl groups for hydrogen bonding and π-π stacking .
- Machine learning (ML) algorithms can predict solubility and bioavailability by training on datasets of structurally similar peptides .
Q. How can contradictions in stability data across studies be resolved?
Methodological Answer:
- Conduct accelerated stability studies under controlled conditions (pH, temperature, light exposure) and compare degradation pathways via LC-MS. For example, carboxybutanoyl groups may hydrolyze faster in acidic media, while methylsulfanyl residues oxidize in aerobic conditions .
- Validate findings using isotopic labeling (e.g., deuterated solvents) to trace decomposition mechanisms .
Q. What methodologies are effective for assessing its ecological impact?
Methodological Answer:
- Perform bioaccumulation assays using Daphnia magna or soil microorganisms to measure persistence and toxicity (EC50/LC50). The compound’s high polarity (carboxylic acid groups) suggests low bioaccumulation potential but may require testing for aquatic toxicity .
- Computational tools like EPI Suite can estimate environmental fate parameters (e.g., biodegradation half-life) based on molecular descriptors .
Q. How can researchers address challenges in characterizing its solid-state properties?
Methodological Answer:
- Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to analyze polymorphism and crystallinity. Hydrophobic residues (e.g., phenylpropanoyl) may promote amorphous phases, requiring co-crystallization agents .
- Dynamic vapor sorption (DVS) studies quantify hygroscopicity, critical for formulation stability .
Data-Driven Methodologies
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
Methodological Answer:
Q. How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) studies?
Methodological Answer:
- Use automated liquid handlers to synthesize derivatives with systematic substitutions (e.g., replacing 4-hydroxyphenyl with fluorinated analogs). Screen against target proteins via fluorescence polarization assays .
- Pair HTS with fragment-based drug design (FBDD) to identify minimal pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
